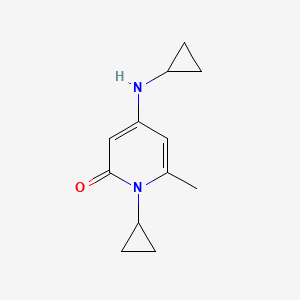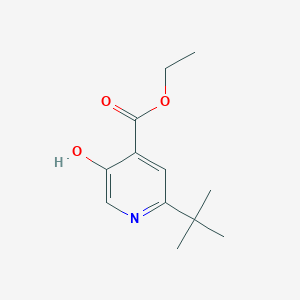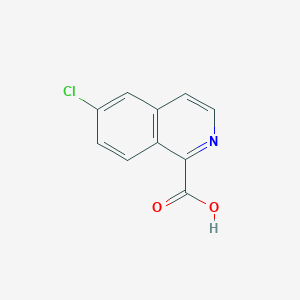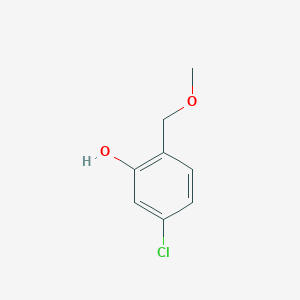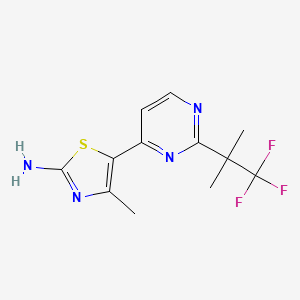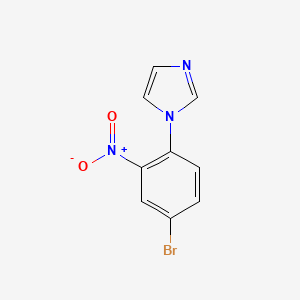![molecular formula C7H8N2O3 B1467894 7,8-二氢-1H-吡喃并[4,3-D]嘧啶-2,4(3H,5H)-二酮 CAS No. 1478126-83-8](/img/structure/B1467894.png)
7,8-二氢-1H-吡喃并[4,3-D]嘧啶-2,4(3H,5H)-二酮
描述
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrano-pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It features a fused ring system comprising a pyran ring and a pyrimidine ring, which contributes to its unique chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines .
生化分析
Biochemical Properties
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The inhibition of CDK2 by 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione leads to cell cycle arrest, which is beneficial in cancer treatment as it prevents the proliferation of cancer cells .
Cellular Effects
The effects of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, thereby reducing tumor growth . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G1 phase . Furthermore, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, which enhances its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione can be achieved through various methods. One common approach involves a one-pot multicomponent reaction. This method typically includes the reaction of barbituric acid, aldehydes, and malononitrile under solvent-free conditions using ball-milling techniques . This environmentally friendly method offers high yields and simplifies the workup process.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as decorated multi-walled carbon nanotubes bearing cobalt, nickel, and copper metals in water has also been explored to improve the reaction conditions and yields .
化学反应分析
Types of Reactions: 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .
相似化合物的比较
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiviral properties and structural similarity.
Thieno[2,3-b]pyridine: Exhibits valuable biological properties and is used in similar applications.
Uniqueness: 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOCALLBHPIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
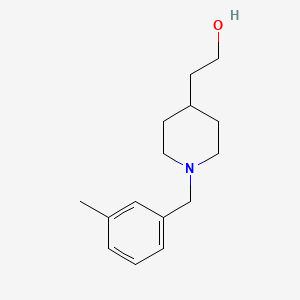

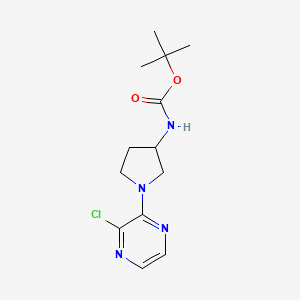
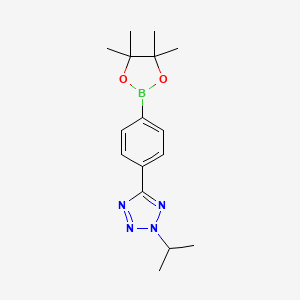
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
